molecular formula C19H23N3O B11502186 2-(5-methoxy-2-methyl-1H-indol-3-yl)-N-[(6-methylpyridin-2-yl)methyl]ethanamine

2-(5-methoxy-2-methyl-1H-indol-3-yl)-N-[(6-methylpyridin-2-yl)methyl]ethanamine

Cat. No.: B11502186
M. Wt: 309.4 g/mol
InChI Key: PZWYJNKDDKOGBV-UHFFFAOYSA-N
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Description

2-(5-methoxy-2-methyl-1H-indol-3-yl)-N-[(6-methylpyridin-2-yl)methyl]ethanamine is a complex organic compound that belongs to the class of indole derivatives This compound is characterized by the presence of an indole ring substituted with a methoxy group and a methyl group, along with a pyridine ring attached via an ethanamine chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-methoxy-2-methyl-1H-indol-3-yl)-N-[(6-methylpyridin-2-yl)methyl]ethanamine typically involves multi-step organic reactions. One common approach starts with the preparation of the indole derivative, followed by the introduction of the ethanamine chain and the pyridine ring. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process. Quality control measures, including chromatography and spectroscopy, are essential to ensure the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(5-methoxy-2-methyl-1H-indol-3-yl)-N-[(6-methylpyridin-2-yl)methyl]ethanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Substitution reactions may involve reagents like halogens, acids, or bases under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols. Substitution reactions can result in a variety of substituted derivatives with different functional groups.

Scientific Research Applications

2-(5-methoxy-2-methyl-1H-indol-3-yl)-N-[(6-methylpyridin-2-yl)methyl]ethanamine has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(5-methoxy-2-methyl-1H-indol-3-yl)-N-[(6-methylpyridin-2-yl)methyl]ethanamine involves its interaction with molecular targets such as enzymes, receptors, and signaling pathways. The compound’s unique structure allows it to bind to specific sites on these targets, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways and molecular interactions involved.

Comparison with Similar Compounds

Similar Compounds

    5-methoxy-2-methyl-1H-indol-3-yl)acetic acid: Another indole derivative with similar structural features.

    5-Methoxytryptamine: A compound with a methoxy group on the indole ring, similar to the target compound.

Uniqueness

2-(5-methoxy-2-methyl-1H-indol-3-yl)-N-[(6-methylpyridin-2-yl)methyl]ethanamine stands out due to its combination of an indole ring with a methoxy and methyl substitution, along with a pyridine ring attached via an ethanamine chain. This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds.

Properties

Molecular Formula

C19H23N3O

Molecular Weight

309.4 g/mol

IUPAC Name

2-(5-methoxy-2-methyl-1H-indol-3-yl)-N-[(6-methylpyridin-2-yl)methyl]ethanamine

InChI

InChI=1S/C19H23N3O/c1-13-5-4-6-15(21-13)12-20-10-9-17-14(2)22-19-8-7-16(23-3)11-18(17)19/h4-8,11,20,22H,9-10,12H2,1-3H3

InChI Key

PZWYJNKDDKOGBV-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CC=C1)CNCCC2=C(NC3=C2C=C(C=C3)OC)C

Origin of Product

United States

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